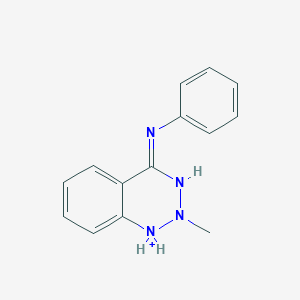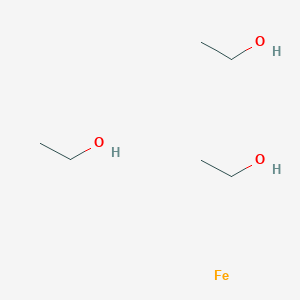![molecular formula C11H19N3O B12530454 Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-N'-2-propynyl- CAS No. 652154-42-2](/img/structure/B12530454.png)
Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-N'-2-propynyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N’-dimethyl-N’-2-propynyl- is a synthetic organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. The compound’s structure includes a urea backbone with specific substituents that confer distinct reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N’-dimethyl-N’-2-propynyl- typically involves the reaction of tert-butyl isocyanide with acetyl chloride in the presence of tetrahydrofuran (THF) as a solvent. The reaction proceeds through the formation of an intermediate, which is then reacted with 1,3-dimethylurea to yield the final product. The reaction conditions include:
Solvent: Tetrahydrofuran (THF)
Reagents: tert-Butyl isocyanide, acetyl chloride, 1,3-dimethylurea
Temperature: Room temperature
Reaction Time: Approximately 14 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and storage of reagents and products.
化学反応の分析
Types of Reactions
Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N’-dimethyl-N’-2-propynyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
科学的研究の応用
Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N’-dimethyl-N’-2-propynyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N’-dimethyl-N’-2-propynyl- involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.
類似化合物との比較
Similar Compounds
tert-Butylurea: Similar in structure but lacks the propynyl group.
N,N’-Dimethylurea: Similar urea backbone but different substituents.
N-tert-Butylurea: Contains the tert-butyl group but differs in other substituents
Uniqueness
Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N’-dimethyl-N’-2-propynyl- is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
652154-42-2 |
|---|---|
分子式 |
C11H19N3O |
分子量 |
209.29 g/mol |
IUPAC名 |
1-(tert-butyliminomethyl)-1,3-dimethyl-3-prop-2-ynylurea |
InChI |
InChI=1S/C11H19N3O/c1-7-8-13(5)10(15)14(6)9-12-11(2,3)4/h1,9H,8H2,2-6H3 |
InChIキー |
MHDWNLLGROSAGW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N=CN(C)C(=O)N(C)CC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


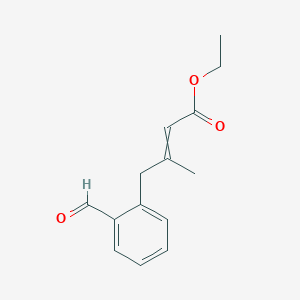
![({4-[(Oxiran-2-yl)methyl]phenyl}methyl)phosphonic acid](/img/structure/B12530373.png)
![1-(Cyclohexylmethyl)-3-ethenyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole](/img/structure/B12530380.png)
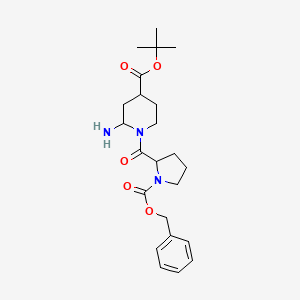

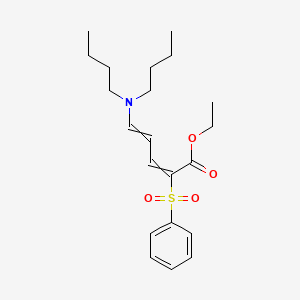

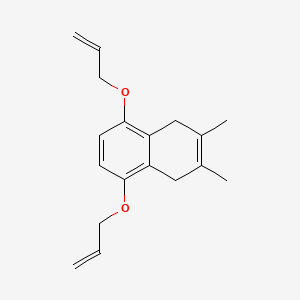

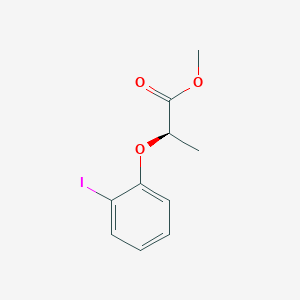

![Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester](/img/structure/B12530439.png)
